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Compound of Interest

2-Hydroxy-8-methylquinoline-3-
Compound Name:
carbaldehyde

Cat. No. B011028

Introduction: A Versatile Heterocyclic Building Block

2-Hydroxy-8-methylquinoline-3-carbaldehyde is a multifunctional heterocyclic compound
that stands as a pivotal intermediate in modern organic synthesis. Also known by its tautomeric
name, 8-methyl-2-oxo-1H-quinoline-3-carbaldehyde, this molecule features a highly reactive
aldehyde group ortho to a hydroxyl group on a quinoline scaffold.[1] This unique arrangement
of functional groups makes it an exceptionally valuable precursor for the synthesis of a wide
array of complex molecules.

The quinoline core is a well-established "privileged structure” in medicinal chemistry, forming
the backbone of numerous compounds with diverse pharmacological activities, including
anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The title compound
leverages this potent scaffold, serving as a key starting material for:

o Schiff Base Ligands: The aldehyde functionality provides a direct handle for the synthesis of
imines (Schiff bases), which are themselves critical ligands in coordination chemistry and
intermediates for further synthetic transformations.[4][5]

o Metal Complexes: The inherent chelating ability of the 8-hydroxyquinoline motif, combined
with additional donor atoms from its derivatives, allows for the formation of stable and often
biologically active metal complexes.[6][7][8]
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o Fluorescent Probes: The quinoline ring system imparts favorable photophysical properties,

enabling the development of fluorescent sensors for metal ion detection and biological

imaging.[1][9]

This guide provides an in-depth exploration of the synthesis and primary applications of 2-

Hydroxy-8-methylquinoline-3-carbaldehyde, complete with detailed, field-proven protocols

for researchers in synthetic chemistry and drug development.

Physicochemical & Spectroscopic Data

A thorough understanding of the compound's properties is essential for its effective use in

synthesis.
Property Value Reference
CAS Number 101382-54-1 [10]
Molecular Formula C11HaNO:2
Molecular Weight 187.19 g/mol
Typically a yellow to light
Appearance brown solid
Aldehyde proton (CHO) at &
9.5-10.5 ppm (singlet); Methyl
1H NMR (Predicted) protons (CHs) at 6 2.5-3.0 ppm  [11]

(singlet); Aromatic protons in
the & 7.0-8.5 ppm range.

FT-IR (KBr, cm~1)

Carbonyl stretch (C=0,
aldehyde) ~1650-1670 cm~1;
O-H stretch (hydroxyl) broad
band ~3200-3400 cm~1.

Synthesis of 2-Hydroxy-8-methylquinoline-3-

carbaldehyde
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The most efficient and widely adopted method for introducing a formyl group onto the C3
position of the 2-quinolone ring is the Vilsmeier-Haack reaction.[12][13] This reaction involves
the electrophilic substitution of an activated aromatic ring using the Vilsmeier reagent, which is
generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid
halide (like phosphorus oxychloride, POCIs).[12][14] The 2-quinolone system is sufficiently
electron-rich to undergo this formylation, providing a direct and high-yielding route to the target
aldehyde.[15]

8-Methyl-2-quinolone Vilsmeier Reagent
(Starting Material) (POCIs / DMF)

Formylation
(Electrophilic Attack)

--—-—-—-

Electrophilic Iminium Salt Aqueous Workup
Intermediate (Hydrolysis)

Hydrolysis

2-Hydroxy-8-methylquinoline-3-carbaldehyde

(Final Product)

Click to download full resolution via product page

Caption: Workflow for Vilsmeier-Haack Synthesis.

Protocol 3.1: Vilsmeier-Haack Formylation

This protocol details the synthesis of the title compound from 8-methyl-2-quinolone.
Materials:

¢ 8-Methyl-2-quinolone

e N,N-Dimethylformamide (DMF), anhydrous

e Phosphorus oxychloride (POCIs)
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Dichloromethane (DCM), anhydrous
Saturated sodium bicarbonate solution (NaHCO3)
Ice bath

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

Reagent Preparation (Caution): In a three-necked round-bottom flask equipped with a
dropping funnel and a magnetic stirrer, place anhydrous DMF under an inert atmosphere (N2
or Ar). Cool the flask in an ice bath to 0 °C.

Vilsmeier Reagent Formation: Add POCIs dropwise to the cold DMF with vigorous stirring
over 30-45 minutes. Causality Note: This exothermic reaction forms the electrophilic
chloromethyleniminium (Vilsmeier) reagent. Slow addition at low temperature is critical to
control the reaction and prevent side reactions.

Substrate Addition: Once the addition is complete, allow the mixture to stir at 0 °C for an
additional 20 minutes. Then, add a solution of 8-methyl-2-quinolone in anhydrous DCM
dropwise to the reaction mixture.

Reaction: After the addition, remove the ice bath and heat the reaction mixture to reflux
(typically 60-70 °C) for 3-5 hours. Monitor the reaction progress using Thin-Layer
Chromatography (TLC).

Hydrolysis (Workup): Once the reaction is complete, cool the mixture back to 0 °C in an ice
bath. Carefully and slowly pour the reaction mixture onto crushed ice. Causality Note: This
step hydrolyzes the intermediate iminium salt to the final aldehyde and quenches any
remaining reactive reagents.

Neutralization & Extraction: Neutralize the acidic solution by slowly adding a saturated
solution of NaHCOs until the pH is ~7-8. The product will often precipitate as a solid.

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with
cold water and then with a small amount of cold ethanol to remove impurities.
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 Purification: The crude product can be purified by recrystallization from a suitable solvent,
such as ethanol or an ethanol/water mixture, to yield pure 2-Hydroxy-8-methylquinoline-3-
carbaldehyde.

Application I: Synthesis of Schiff Bases (Imines)

The aldehyde group of 2-Hydroxy-8-methylquinoline-3-carbaldehyde is a prime site for
condensation reactions with primary amines, yielding Schiff bases.[5] These Schiff bases are
not only stable compounds but also act as versatile bidentate or tridentate ligands for forming
metal complexes.[4][16] The reaction is typically acid-catalyzed and proceeds via a nucleophilic
addition-elimination mechanism.

2-Hydroxy-8-methylquinoline Primary Amine Ethanol (Solvent)
-3-carbaldehyde (e.g., R-NH2) + Acetic Acid (Catalyst)

Reflux ;
(2-4 hours)

Condensation

Schiff Base Product
(-CH=N-R)

Purification

Cooling, Filtration
& Recrystallization

Click to download full resolution via product page

Caption: General workflow for Schiff base synthesis.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b011028?utm_src=pdf-body
https://www.benchchem.com/product/b011028?utm_src=pdf-body
https://www.benchchem.com/product/b011028?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Synthesis_and_Evaluation_of_Schiff_Bases_Derived_from_2_Methyl_8_quinolinecarboxaldehyde.pdf
https://www.tandfonline.com/doi/abs/10.1080/22297928.2021.1921616
https://pubs.rsc.org/en/content/articlehtml/2018/ra/c7ra11537g
https://www.benchchem.com/product/b011028?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Protocol 4.1: General Synthesis of a Quinoline-Derived
Schiff Base

This protocol describes the condensation with a generic substituted aniline.

Materials:

2-Hydroxy-8-methylquinoline-3-carbaldehyde (1.0 eq)
Substituted primary amine (e.g., 4-chloroaniline) (1.0 - 1.1 eq)
Absolute Ethanol

Glacial Acetic Acid (catalytic amount, 2-3 drops)

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

Dissolution: Dissolve 2-Hydroxy-8-methylquinoline-3-carbaldehyde in hot absolute
ethanol in a round-bottom flask.

Amine Addition: To this solution, add the primary amine, followed by 2-3 drops of glacial
acetic acid. Causality Note: The acid protonates the aldehyde's carbonyl oxygen, making the
carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the
amine.

Reaction: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-
4 hours. The formation of the product is often indicated by a color change or the precipitation
of a solid.[5]

Monitoring: Monitor the reaction's completion by TLC (e.g., using a 7:3 hexane:ethyl acetate
mobile phase).

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The
precipitated Schiff base product can be collected by vacuum filtration.
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» Washing: Wash the collected solid with a small amount of cold ethanol to remove any
unreacted starting materials.

 Purification: Further purify the crude Schiff base by recrystallization from a suitable solvent
(e.g., ethanol, methanol, or DMF) to obtain the final product in high purity.

Application II: Synthesis of Bioactive Metal
Complexes

The Schiff bases derived from 2-Hydroxy-8-methylquinoline-3-carbaldehyde are excellent
chelating ligands. The imine nitrogen, the phenolic oxygen, and the quinoline nitrogen can all
act as donor atoms, forming stable coordination complexes with various transition metals like
Cu(Il), Ni(ll), Co(ll), and zZn(11).[4][8] These metal complexes often exhibit enhanced biological
activity (e.g., antimicrobial or anticancer) compared to the free ligands.[4][17]

, , Metal(ll) Salt
Schiff Base Ligand (L) _
in Ethanol (eg., i(riulz(gg\rﬁgl A0}

Stir / Reflux
(1-3 hours)

Chelation

Metal(ll) Complex
M(L)z]
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Filtration, Washing
& Drying
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Caption: Workflow for Metal Complex Formation.

Protocol 5.1: Synthesis of a Copper(ll) Schiff Base
Complex

This protocol provides a general method for synthesizing a metal complex from a pre-formed
Schiff base ligand.

Materials:

o Synthesized Schiff base ligand (from Protocol 4.1) (2.0 eq)

o Copper(ll) acetate monohydrate (Cu(OAc)2-H20) (1.0 eq)

e Methanol or Ethanol

e Round-bottom flask, magnetic stirrer

Procedure:

» Ligand Solution: Prepare a hot solution of the Schiff base ligand in methanol or ethanol.

o Metal Salt Solution: In a separate flask, prepare a solution of copper(ll) acetate monohydrate
in the same solvent.

o Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color
change and/or the formation of a precipitate is typically observed immediately, indicating
complex formation.

e Reaction: Stir the resulting mixture at room temperature or gentle reflux for 1-2 hours to
ensure the reaction goes to completion.

« Isolation: Cool the mixture to room temperature. Collect the precipitated metal complex by
vacuum filtration.

» Washing: Wash the solid product sequentially with the reaction solvent (methanol/ethanol)
and then with a non-coordinating solvent like diethyl ether to remove any unreacted
materials and facilitate drying.
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» Drying: Dry the purified metal complex in a vacuum oven at 50-60 °C.

Example Metal Metal:Ligand Molar Geometry

] . Reference
Complexes Ratio Conductance (Typical)
Square Planar /
Low (non- )
Cu(ll) Complex 1:2 ] Distorted [41[8]
electrolytic)
Octahedral
) Low (non-
Ni(ll) Complex 1:2 ) Octahedral [4]
electrolytic)
Low (non-
Co(ll) Complex 1.2 ) Octahedral [4]
electrolytic)
Low (non-
Cd(ll) Complex 1.2 Tetrahedral [4]

electrolytic)

Conclusion

2-Hydroxy-8-methylquinoline-3-carbaldehyde is a demonstrably powerful and versatile
platform molecule in synthetic organic chemistry. Its straightforward synthesis via the Vilsmeier-
Haack reaction and the strategic placement of its hydroxyl and aldehyde functional groups
provide an accessible entry point to a rich variety of derivatives. The protocols outlined herein
for the synthesis of Schiff bases and their subsequent metal complexes represent robust and
reproducible methods for generating novel compounds with significant potential in medicinal
chemistry, catalysis, and materials science. For researchers and drug development
professionals, mastering the chemistry of this intermediate opens the door to countless
molecular designs based on the potent quinoline scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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